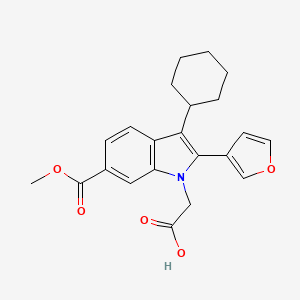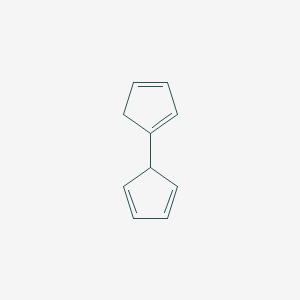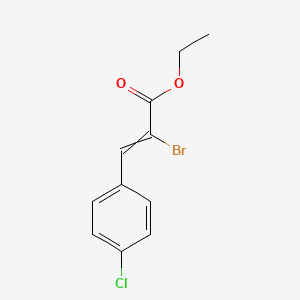
Ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate is an organic compound with the molecular formula C11H10BrClO2 It is a derivative of cinnamic acid, where the ethyl ester group is attached to the carboxyl group, and the bromine and chlorine atoms are substituted on the phenyl ring and the double bond, respectively
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate can be synthesized through various methods. One common approach involves the bromination of ethyl cinnamate, followed by chlorination. The reaction typically proceeds under mild conditions using bromine and chlorine as reagents. The process can be summarized as follows:
Bromination: Ethyl cinnamate is treated with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, leading to the formation of ethyl 2-bromo-3-phenylprop-2-enoate.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride. This step introduces the chlorine atom at the para position of the phenyl ring, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
Ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The double bond in the compound can be reduced using hydrogenation catalysts like palladium on carbon, resulting in the corresponding saturated ester.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized products using reagents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Ethyl 3-(4-chlorophenyl)propanoate.
Oxidation: Quinones or other oxidized phenyl derivatives.
科学研究应用
Ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It is employed in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: Researchers use the compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
作用机制
The mechanism of action of ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-bromo-3-phenylprop-2-enoate: Lacks the chlorine substitution on the phenyl ring, resulting in different reactivity and biological activity.
Ethyl 3-(4-chlorophenyl)prop-2-enoate: Lacks the bromine substitution, leading to variations in chemical behavior and applications.
Ethyl 2-chloro-3-(4-bromophenyl)prop-2-enoate: Has the bromine and chlorine atoms swapped, which can affect its reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
478555-82-7 |
|---|---|
分子式 |
C11H10BrClO2 |
分子量 |
289.55 g/mol |
IUPAC 名称 |
ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10BrClO2/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
InChI 键 |
CSWLEXQHFNKYIJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


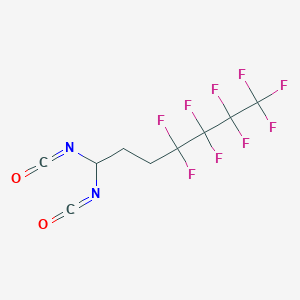
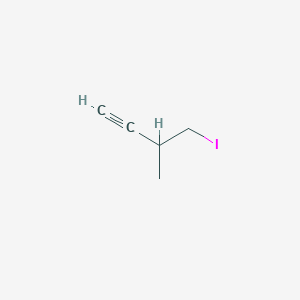
![1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL](/img/structure/B14243015.png)
![N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine](/img/structure/B14243020.png)
![5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl-](/img/structure/B14243025.png)
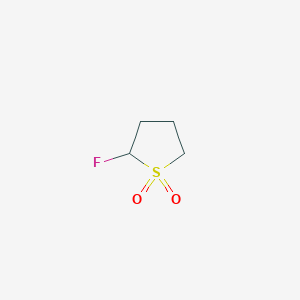
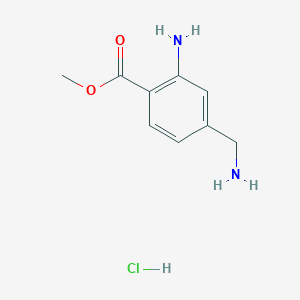
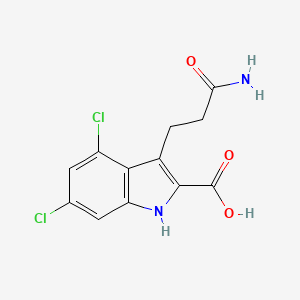

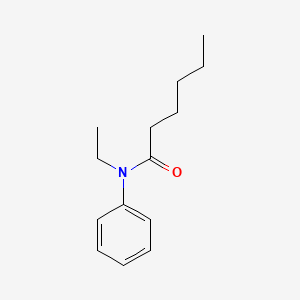

silanediol](/img/structure/B14243063.png)
